molecular formula C9H9F4NO B2611027 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol CAS No. 1248184-67-9

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol

Cat. No.: B2611027
CAS No.: 1248184-67-9
M. Wt: 223.171
InChI Key: QEPDFMREISJJPR-UHFFFAOYSA-N
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Description

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol (CAS 1248184-67-9) is a fluorinated aromatic ethanolamine derivative with the chemical formula C₉H₉F₄NO and a molecular weight of 223.17 g/mol . The compound features a hydroxyl group on the ethanolic chain and an amino group linked to a substituted phenyl ring containing fluorine and trifluoromethyl groups at positions 4 and 3, respectively.

Key physical properties include its availability in high-purity grades (up to 99.999%) through suppliers like American Elements, indicating its use in specialized applications such as drug discovery or materials science .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)anilino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8-2-1-6(14-3-4-15)5-7(8)9(11,12)13/h1-2,5,14-15H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPDFMREISJJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCO)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the nucleophilic addition of the aniline to the ethylene oxide, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Replacement of fluoro or trifluoromethyl groups with other functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol exhibits significant anticancer properties. Studies have evaluated its efficacy against various cancer cell lines, revealing promising results.

Case Study: Antitumor Efficacy

In a study conducted by the National Cancer Institute (NCI), this compound was tested across multiple cancer cell lines. The results showed a mean growth inhibition (GI) of approximately 15.72 μM, indicating its potential as an antitumor agent. The compound's structure allows it to interact with cellular targets involved in tumor progression, making it a candidate for further development as an anticancer drug .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its ability to inhibit bacterial growth presents opportunities for applications in treating infections.

Data Table: Antimicrobial Activity

Activity Type Target Pathogen MIC (μg/mL) Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm formation
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Synergistic effects noted

In vitro studies have demonstrated that the compound can effectively inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The presence of the trifluoromethyl group may enhance its antimicrobial efficacy by increasing lipophilicity and membrane penetration .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Starting Materials : Appropriate fluorinated phenyl amines and ethanol derivatives.
  • Reaction Conditions : Typically involves refluxing in suitable solvents with catalysts.
  • Characterization Techniques :
    • NMR spectroscopy for structural confirmation.
    • Mass spectrometry for molecular weight determination.

Mechanism of Action

The mechanism by which 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The aminoethanol moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs.

Table 1: Comparative Overview of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Atoms CAS Number Notable Properties/Applications
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol (Target) C₉H₉F₄NO 223.17 Aminoethanol, fluorinated phenyl 4 1248184-67-9 High-purity life sciences applications
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol (Compound 3) C₉H₅F₇OS 293.99 Thioether, fluorinated phenyl 7 Not provided Lower melting point (16–17°C), higher volatility
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol C₉H₈ClF₃O 224.61 Hydroxyl, chlorinated phenyl 3 348-84-5 Increased lipophilicity due to Cl
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol C₉H₉F₄NO 223.17 Chiral aminoethanol, fluorinated phenyl 4 1213918-01-4 Stereospecific interactions in drug design
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 Thiazole, hydroxymethyl 3 857284-25-4 Enhanced thermal stability (mp 107°C)

Functional Group and Substituent Effects

  • Amino vs. Thioether Groups: The target compound’s amino group (C-NH) facilitates hydrogen bonding, critical for receptor binding in pharmaceuticals. In contrast, the thioether (C-S-C) in Compound 3 () offers greater chemical stability but reduced polarity, affecting solubility .
  • Stereochemistry: The chiral center in (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol () enables enantiomer-specific biological activity, a key consideration in drug efficacy and safety .

Physicochemical Properties

  • Volatility and Melting Points : Compound 3 () has a lower melting point (16–17°C) and higher volatility (boiling point 83–85°C at 2 Torr) compared to the target compound, likely due to increased fluorine content and reduced hydrogen bonding .
  • Thermal Stability : The thiazole-containing compound () exhibits a higher melting point (107°C), attributed to aromatic stacking and rigid heterocyclic structures .

Biological Activity

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol, also known by its IUPAC name, exhibits a range of biological activities due to its unique structural features, including the presence of fluoro and trifluoromethyl groups. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H9F4NO
  • Molecular Weight : 223.17 g/mol
  • IUPAC Name : 2-[4-fluoro-3-(trifluoromethyl)anilino]ethanol
  • CAS Number : 1248184-67-9

The compound features a phenyl ring substituted with both a fluoro and a trifluoromethyl group, connected to an aminoethanol moiety. This configuration enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The trifluoromethyl group enhances binding affinity to various enzymes through hydrogen bonding and halogen interactions, which is critical for modulating enzyme activities.
  • Lipophilicity : The compound's increased lipid solubility facilitates membrane permeability, allowing better access to intracellular targets.
  • Biochemical Probes : It has been explored as a biochemical probe in various studies due to its ability to interact with specific molecular targets.

Anti-inflammatory and Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives with trifluoromethyl groups can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The following table summarizes findings related to the compound's biological activities:

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
COX-2 InhibitionCOX-219.2
CytotoxicityMCF-7 (Breast Cancer)13.2
Cholinesterase InhibitionAChE10.4
Lipoxygenases InhibitionLOX-1524.3

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory or anticancer agents.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on the MCF-7 breast cancer cell line, revealing moderate cytotoxicity associated with increased fluorination levels in the compounds tested.
  • Molecular Docking Studies : In silico docking studies demonstrated significant interactions between the compound and target proteins involved in cancer pathways, supporting its potential as an anticancer agent.

Summary of Research Findings

The presence of halogen substituents in the compound significantly influences its biological activity:

  • Increased Biological Activity : The trifluoromethyl group contributes to metabolic stability and enhances interaction with protein targets.
  • Diverse Applications : Beyond anti-inflammatory and anticancer properties, this compound has potential applications in drug design due to its unique structural characteristics.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR (for fluorinated groups) and ¹H NMR (for aminoethanol protons) to confirm substitution patterns and purity .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and electrospray ionization (ESI) for mass verification and purity assessment (>95%) .
  • FT-IR : To identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

What in vitro models are suitable for evaluating its inhibitory effects on deubiquitinating enzymes (DUBs) like USP25/28?

Q. Advanced

  • Enzyme activity assays : Recombinant USP25/28 incubated with ubiquitin-AMC (7-amido-4-methylcoumarin) substrate; measure fluorescence (ex: 360 nm, em: 460 nm) to quantify inhibition .
  • Cell-based ubiquitination assays : HEK-293T cells transfected with HA-tagged ubiquitin and treated with the compound. Immunoblotting with anti-HA antibodies tracks ubiquitin accumulation .
  • Selectivity profiling : Screen against a panel of DUBs (e.g., USP7, UCH-L3) to assess specificity, using protocols similar to AZ1 inhibitor studies .

How can researchers address discrepancies in reported bioactivity across different assay systems?

Q. Advanced

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 for GPCR studies) and control compounds (e.g., PNU-120596 for nAChR assays) to minimize variability .
  • Metabolic stability tests : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS to identify degradation products that may affect activity .
  • Kinetic solubility studies : Measure solubility in PBS (pH 7.4) and DMEM to correlate bioavailability with observed in vitro/in vivo effects .

What strategies optimize the compound’s metabolic stability for therapeutic development?

Q. Advanced

  • Isotopic labeling : Incorporate deuterium at metabolically labile sites (e.g., ethanolamine C-H bonds) to slow CYP450-mediated oxidation .
  • Prodrug design : Modify the hydroxyl group to esters or carbamates, which hydrolyze in vivo to release the active form .
  • Metabolite identification : Use high-resolution LC-MS/MS (Q-TOF instruments) to characterize Phase I/II metabolites and guide structural refinements .

How do structural modifications to the aminoethanol moiety affect its pharmacological profile?

Q. Advanced

  • SAR studies : Synthesize analogs with methyl, ethyl, or cyclopropyl substitutions on the ethanolamine chain. Test for:
    • Receptor binding : SPR (surface plasmon resonance) with immobilized nAChR extracellular domains .
    • Thermodynamic solubility : Shake-flask method with HPLC quantification to assess formulation feasibility .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., USP28) to visualize hydrogen-bonding interactions with the hydroxyl group .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine particles .
  • Waste disposal : Neutralize reaction byproducts with 10% aqueous NaOH before disposal in halogenated waste containers .

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